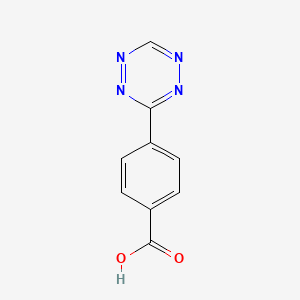

4-(1,2,4,5-Tetrazin-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

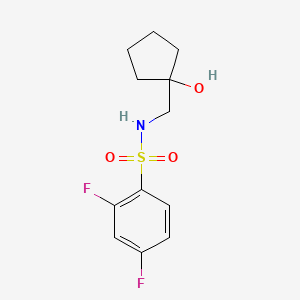

“4-(1,2,4,5-Tetrazin-3-yl)benzoic acid” is an organic compound . It is also known as "Benzoic acid, 4-(1,2,4,5-tetrazin-3-yl)-" . The molecular formula of this compound is C9H6N4O2 .

Synthesis Analysis

The synthesis of 1,2,4,5-tetrazine derivatives has been reported in the literature . The synthesis involves the reaction of 4-cyano-benzoic acid with amine-substituted benzonitrile and ethyl 6-amino-hexanimidate dihydrochloride . The use of microwave irradiation can lead to the desired products in less time, with good yield and higher purity .Chemical Reactions Analysis

The 1,2,4,5-tetrazine moiety is capable of undergoing [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This property makes it highly useful in bioorthogonal labeling and cell detection applications .Scientific Research Applications

Photo- and Electroactive Materials

Overview: 1,2,4,5-Tetrazine derivatives serve as essential components and precursors for photo- and electroactive materials. Researchers have extensively explored their synthesis and applications within the last decade.

Applications::- Electronic Devices: Tetrazine derivatives find use in electronic devices due to their unique properties. They participate in inverse electron demand (ID) Diels–Alder cycloaddition reactions, leading to multi-substituted pyridazines, which are valuable building blocks for electronic materials .

- Fluorogenic Probes: Researchers have used aryl derivatives of 1,2,4,5-tetrazines in chemical biology to monitor cell proliferation and develop enzyme inhibitors .

Hydrogel Formation for 3D Cell Culture

Overview: 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid plays a crucial role in creating hydrogels for three-dimensional (3D) cell culture.

Applications::- Click Reaction with Peptides: The PEG-Tz macromer undergoes a click reaction with norbornene-functionalized peptides, resulting in hydrogel formation. These hydrogels provide an excellent environment for 3D cell culture .

In-Situ Construction of Fluorescent Probes

Overview: Researchers have developed a novel fluorescent bioorthogonal reaction involving 4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid (TE) and norbornenes (NC).

Applications::Mechanism of Action

Target of Action

It’s known that tetrazine derivatives, like this compound, are often used in bioconjugation applications, implying that their targets could be various biomolecules .

Mode of Action

4-(1,2,4,5-Tetrazin-3-yl)benzoic acid, as a tetrazine derivative, is known for its exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . This reaction is part of the bioorthogonal chemistry, which involves reactions that can occur inside living organisms without interfering with native biochemical processes .

Pharmacokinetics

Its solubility in hot water, alcohols, and organic solvents suggests that it may have good bioavailability.

Result of Action

As a bioorthogonal agent, it’s likely used to modify or label specific biomolecules, which could have various effects depending on the specific application .

Action Environment

The action of 4-(1,2,4,5-Tetrazin-3-yl)benzoic acid can be influenced by various environmental factors. For instance, its stability is lower compared to methyltetrazines, requiring careful selection of reagents and conditions for chemical transformation . It’s also recommended to be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name |

4-(1,2,4,5-tetrazin-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c14-9(15)7-3-1-6(2-4-7)8-12-10-5-11-13-8/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNAIFWMJUYFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,4,5-Tetrazin-3-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2765727.png)

![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]but-2-ynamide](/img/structure/B2765730.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765731.png)

![ethyl 4-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2765736.png)

![N-[4-[2-(Dimethylamino)-2-oxoethoxy]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2765737.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)

![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2765744.png)

![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)